3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including chloro, dimethoxyphenyl, and trifluoromethyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the Chloro and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide).
Attachment of the Dimethoxyphenyl and Phenyl Groups: These groups are typically introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while nucleophilic substitution of the chloro group can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of trifluoromethyl groups, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can provide a scaffold for specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(3,4-dimethoxyphenyl)-7-(methyl)-N-[2-(methyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(methyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of multiple trifluoromethyl groups. These groups significantly influence its chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C23H15ClF6N4O3 |
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Molecular Weight |
544.8 g/mol |
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H15ClF6N4O3/c1-36-15-8-7-11(9-16(15)37-2)14-10-17(23(28,29)30)34-20(31-14)18(24)19(33-34)21(35)32-13-6-4-3-5-12(13)22(25,26)27/h3-10H,1-2H3,(H,32,35) |
InChI Key |
REGTZJILXXRKSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(F)(F)F)Cl)OC |
Origin of Product |
United States |
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